molecular formula C6H8N4O3S B11605775 Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)- CAS No. 110578-98-8

Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)-

Cat. No.: B11605775
CAS No.: 110578-98-8
M. Wt: 216.22 g/mol
InChI Key: JSWQHEXCIKNKBI-UHFFFAOYSA-N
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Description

2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide typically involves the reaction of 2-methyl-4-nitroimidazole with a suitable sulfanyl acetamide precursor. One common method involves the use of ethyl bromoacetate and sodium in absolute ethanol, followed by heating under reflux conditions . Another approach involves the use of acetonitrile as a solvent and potassium carbonate as a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide is unique due to its specific sulfanyl acetamide substitution, which imparts distinct chemical and biological properties

Properties

CAS No.

110578-98-8

Molecular Formula

C6H8N4O3S

Molecular Weight

216.22 g/mol

IUPAC Name

2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C6H8N4O3S/c1-3-8-5(10(12)13)6(9-3)14-2-4(7)11/h2H2,1H3,(H2,7,11)(H,8,9)

InChI Key

JSWQHEXCIKNKBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCC(=O)N

solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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